

Physical and chemical properties of Brefeldin A for lab use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Brefeldin A

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Brefeldin A: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology, pharmacology, and drug development.[1][2] Initially investigated for its antibiotic properties, BFA is now primarily utilized for its potent and reversible inhibition of intracellular protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] This unique mechanism of action allows researchers to dissect the complexities of the secretory pathway, study protein trafficking, and induce cellular responses such as apoptosis.[4][6][7] This technical guide provides an in-depth overview of the physical and chemical properties of **Brefeldin A**, its mechanism of action, and detailed protocols for its application in a laboratory setting.

Physical and Chemical Properties

Brefeldin A is a macrocyclic lactone produced by several fungal species, including *Penicillium brefeldianum*. [1][2][3] It is commercially available as a white to off-white crystalline powder.[3]

Table 1: Physical and Chemical Data for **Brefeldin A**

Property	Value	References
Molecular Formula	C ₁₆ H ₂₄ O ₄	[1][3][7][8][9][10]
Molecular Weight	280.36 g/mol	[1][3][4][6][7][8][9][11]
CAS Number	20350-15-6	[4][7][8][9][11][12]
Appearance	White to off-white crystalline powder	[3][8]
Melting Point	204-205 °C	[3]
Purity	≥95% to >99% (depending on supplier)	[4][7][9][11]

Table 2: Solubility of **Brefeldin A**

Solvent	Solubility	References
DMSO	10 mg/mL, 20 mg/mL, 56 mg/mL, 100 mg/mL	[3][4][6][7][10][12][13]
Ethanol	1 mg/mL, 5 mg/mL, 25 mg/mL	[3][4][10][12][13]
Methanol	10 mg/mL	[3]
Dimethylformamide (DMF)	5 mg/mL	[10][12]
Acetone	Soluble	[3]
Ethyl Acetate	1 mg/mL	[3]
Water	Poorly soluble/slightly miscible	[3][6]

Storage and Stability:

Brefeldin A should be stored as a lyophilized powder at -20°C, desiccated, and protected from direct sunlight.[3][4] In this form, it is stable for up to 24 months.[4] Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[4][6] It is advisable to aliquot stock solutions to avoid

repeated freeze-thaw cycles.[4][6][13] Aqueous solutions are not recommended for long-term storage.[10]

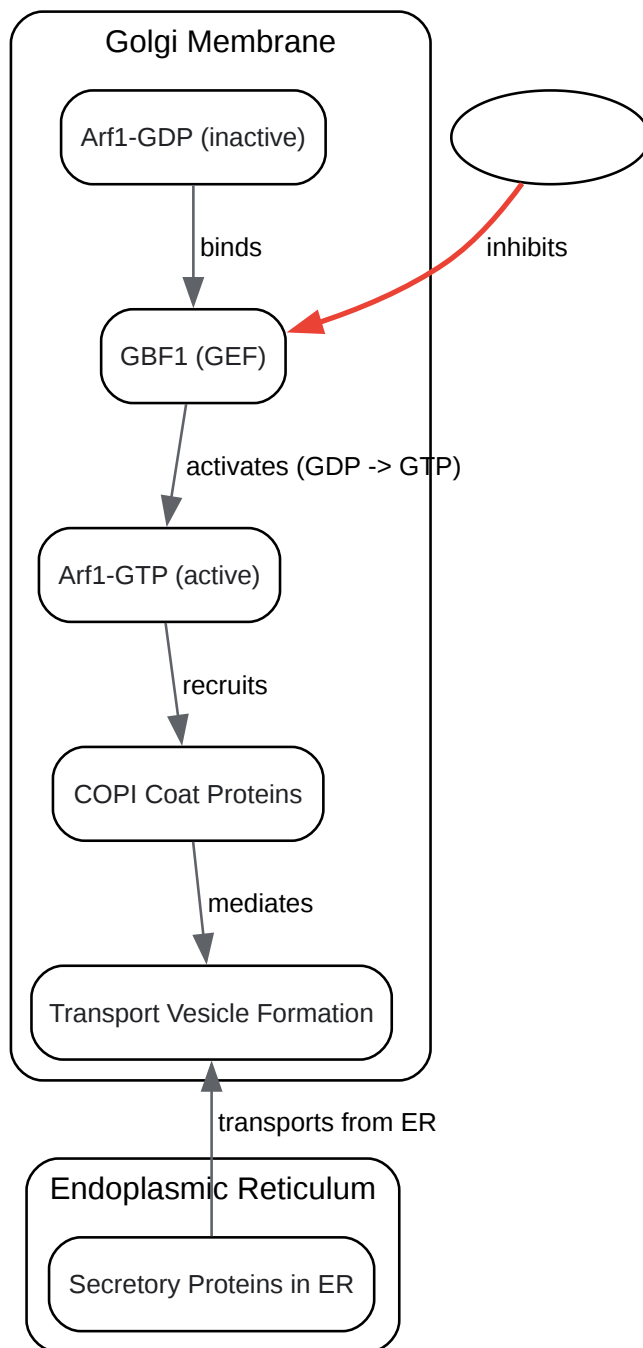
Mechanism of Action

Brefeldin A disrupts the secretory pathway by inhibiting the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][5][14] Its primary molecular target is the guanine nucleotide exchange factor (GEF) known as GBF1.[3]

Here's a breakdown of the signaling pathway:

- **GBF1 and Arf1 Activation:** GBF1 is responsible for activating the ADP-ribosylation factor 1 (Arf1), a small GTPase, by exchanging its bound GDP for GTP.[3]
- **COPI Coat Recruitment:** Activated, GTP-bound Arf1 recruits the COPI coat protein complex to the Golgi membranes.[3] This is a critical step for the formation of transport vesicles that bud off from the Golgi.
- **BFA's Inhibitory Role:** **Brefeldin A** binds to the Arf1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and thereby locking Arf1 in its inactive state.[3][15]
- **Vesicle Transport Blockade:** The inability to activate Arf1 prevents the recruitment of the COPI coat, leading to a halt in the formation of anterograde (forward) transport vesicles from the ER to the Golgi.[3][5]
- **Golgi Disassembly:** Consequently, the Golgi apparatus undergoes a dramatic disassembly, and its components are absorbed into the ER through a process of retrograde (backward) transport.[16][17] This results in the accumulation of secretory proteins within the ER.[7][14]

Mechanism of Brefeldin A Action

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Caption: Mechanism of **Brefeldin A** (BFA) action on the secretory pathway.

Experimental Protocols

The effective concentration of **Brefeldin A** can vary depending on the cell type and the desired effect. Generally, concentrations ranging from 1 to 10 µg/mL are used.^[2] Inhibition of ER to Golgi transport has been observed at concentrations as low as 100 ng/mL, while prolonged treatment at 10 µg/mL can induce apoptosis.^[4]

General Protocol for Cell Treatment

- Prepare **Brefeldin A** Stock Solution: Dissolve **Brefeldin A** powder in sterile DMSO or ethanol to create a stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.
- Cell Culture: Plate cells at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Dilute the **Brefeldin A** stock solution in pre-warmed complete cell culture medium to the desired final concentration.
- Incubation: Remove the existing medium from the cells and replace it with the BFA-containing medium. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
- Downstream Analysis: Following incubation, proceed with the intended analysis, such as immunofluorescence microscopy, western blotting, or flow cytometry.

Key Experiments and Methodologies

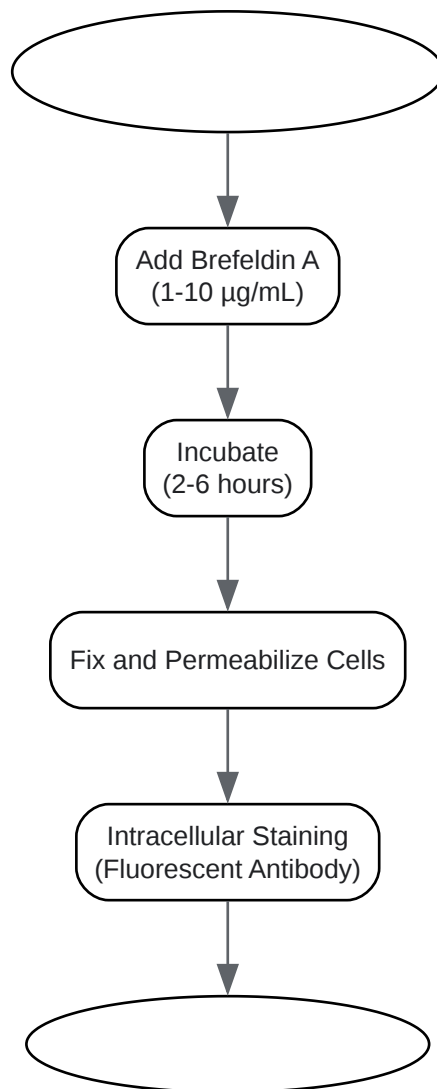
1. Inhibition of Protein Secretion Assay (e.g., for Cytokines)

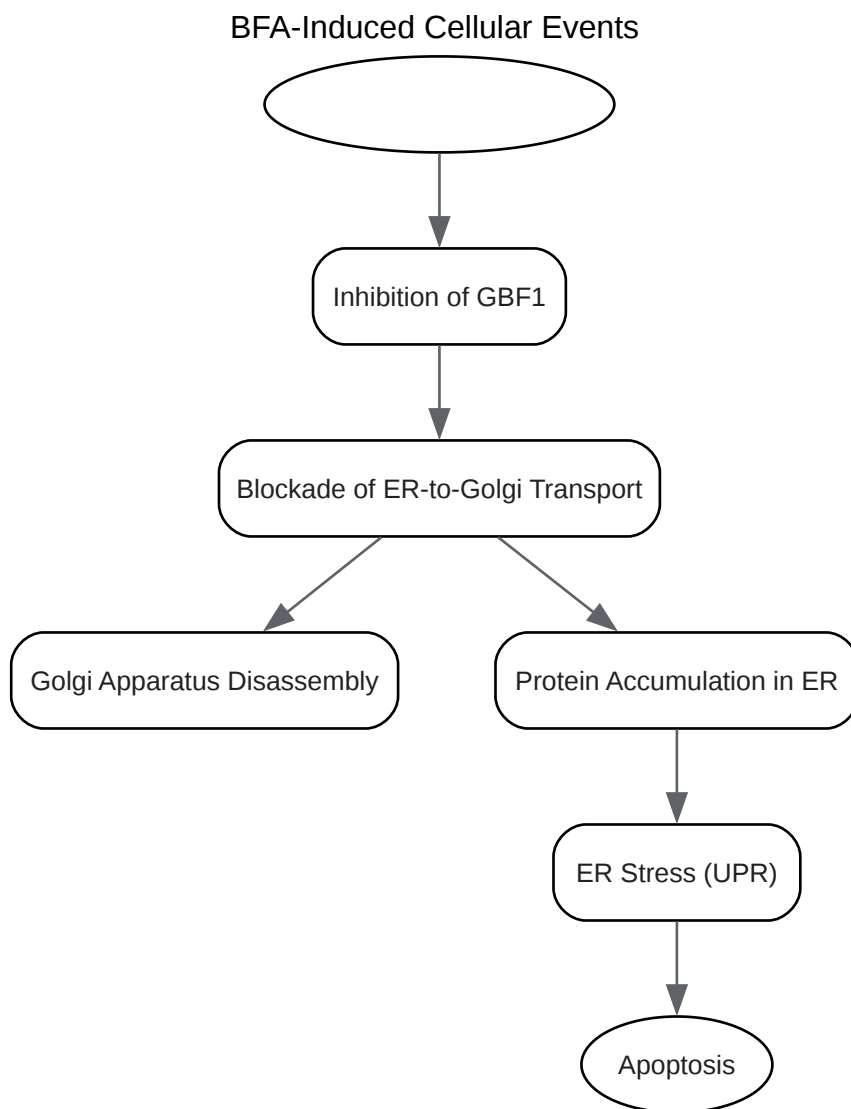
This protocol is commonly used in immunology to detect intracellular cytokine production.

- Objective: To block the secretion of newly synthesized proteins (e.g., cytokines) from the cell, allowing them to accumulate intracellularly for detection by flow cytometry or other methods.
- Methodology:
 - Stimulate cells to produce the protein of interest (e.g., activate T cells with PMA and ionomycin to produce cytokines).^{[18][19]}

- Add **Brefeldin A** (typically 1-10 $\mu\text{g/mL}$) to the cell culture medium.[\[2\]](#)[\[19\]](#)
- Incubate for a period that allows for protein synthesis but prevents secretion (e.g., 2-6 hours).[\[18\]](#)[\[19\]](#)
- Harvest the cells and fix and permeabilize them.
- Stain the cells with a fluorescently labeled antibody specific to the protein of interest.
- Analyze the cells by flow cytometry to quantify the intracellular protein levels.

Protein Secretion Inhibition Workflow





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- To cite this document: BenchChem. [Physical and chemical properties of Brefeldin A for lab use.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667776#physical-and-chemical-properties-of-brefeldin-a-for-lab-use]

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